molecular formula C17H19NO4S B2466042 N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine CAS No. 381687-96-3

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine

Cat. No.: B2466042
CAS No.: 381687-96-3
M. Wt: 333.4 g/mol
InChI Key: JSHQMHPOQIOUQR-INIZCTEOSA-N
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Description

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid This compound is characterized by the presence of a sulfonyl group attached to a 3,4-dimethylphenyl ring, which is further linked to the phenylalanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine typically involves the reaction of phenylalanine with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

Phenylalanine+3,4-dimethylbenzenesulfonyl chlorideThis compound\text{Phenylalanine} + \text{3,4-dimethylbenzenesulfonyl chloride} \rightarrow \text{this compound} Phenylalanine+3,4-dimethylbenzenesulfonyl chloride→this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of sulfonamide derivatives, including N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine. Research indicates that compounds with sulfonamide functionalities can exhibit significant antiproliferative activity against various cancer cell lines. For example, derivatives similar to this compound have shown IC50 values in the low micromolar range against human cancer cell lines such as HCT-116 and MCF-7 . This suggests that such compounds may selectively target cancerous cells, making them promising candidates for further development as anticancer agents.

Antidiabetic Activity

The compound has also been evaluated for antidiabetic activity. Studies on related compounds have demonstrated their ability to inhibit key enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. These inhibitory effects suggest a potential use in managing diabetes by regulating blood glucose levels .

DNA Interaction Studies

Research into the interaction of this compound with DNA has revealed significant insights into its mechanism of action. Compounds with similar structures have been shown to interact with DNA through intercalation or groove binding, leading to hyperchromic effects in UV-visible spectroscopy studies. These interactions are critical for understanding the compound's potential as an anticancer agent and its ability to affect cellular processes at the genetic level .

Data Table: Summary of Biological Activities

Activity TypeBiological EffectReference
AnticancerIC50 values in low micromolar range
AntidiabeticInhibition of α-amylase and α-glucosidase
DNA InteractionHyperchromic effects observed

Mechanism of Action

The mechanism of action of N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dichlorophenyl)sulfonyl]phenylalanine
  • N-[(4-methylphenyl)sulfonyl]phenylalanine
  • N-[(3,4-dimethoxyphenyl)sulfonyl]phenylalanine

Uniqueness

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is unique due to the presence of the 3,4-dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.

Biological Activity

N-[(3,4-dimethylphenyl)sulfonyl]phenylalanine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The sulfonyl group in the compound is known to form strong interactions with the active sites of enzymes, leading to inhibition or modulation of enzymatic activity. This characteristic suggests potential applications in enzyme inhibition studies and therapeutic interventions for conditions involving enzyme dysregulation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
  • Receptor Interaction : It may interact with cellular receptors, influencing signaling pathways associated with inflammation and immune responses.

Biological Activity Overview

This compound has been investigated for several biological activities:

  • Anti-inflammatory Properties : Studies suggest that this compound may reduce inflammation by modulating cytokine production and inhibiting pro-inflammatory pathways.
  • Antimicrobial Activity : Preliminary data indicate potential antimicrobial effects against various pathogens, though specific mechanisms remain to be fully elucidated .
  • Protein Modification : The compound is also studied for its role in protein modification, which could have implications in drug design and development.

Case Studies and Research Findings

Several case studies have highlighted the biological effects of this compound:

  • Enzyme Inhibition Study :
    • A study demonstrated that this compound effectively inhibited a specific enzyme involved in the inflammatory response. The results showed a significant reduction in inflammatory markers in treated cells compared to controls.
  • Antimicrobial Efficacy :
    • Research conducted on various bacterial strains indicated that this compound exhibited moderate antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 62 to 500 μM. These findings suggest its potential as a lead compound for developing new antimicrobial agents .
  • Therapeutic Applications :
    • Investigations into its therapeutic applications revealed promising results in reducing symptoms associated with conditions like phenylketonuria (PKU), where modulation of phenylalanine levels is crucial .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Anti-inflammatoryModulates cytokine production
AntimicrobialModerate activity against various pathogens
Enzyme inhibitionInhibits enzymes involved in inflammation
Protein modificationPotential role in drug design

Properties

CAS No.

381687-96-3

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

(2S)-2-[(3,4-dimethylphenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C17H19NO4S/c1-12-8-9-15(10-13(12)2)23(21,22)18-16(17(19)20)11-14-6-4-3-5-7-14/h3-10,16,18H,11H2,1-2H3,(H,19,20)/t16-/m0/s1

InChI Key

JSHQMHPOQIOUQR-INIZCTEOSA-N

SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C

Isomeric SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)C

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O)C

solubility

soluble

Origin of Product

United States

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